Spectroscopic Blueprint of L-Tyrosinamide: An In-depth Technical Guide
Spectroscopic Blueprint of L-Tyrosinamide: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive spectroscopic analysis of L-Tyrosinamide, a derivative of the amino acid L-tyrosine. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein is crucial for the identification, characterization, and quality control of this compound in research and pharmaceutical applications.
Introduction to L-Tyrosinamide
L-Tyrosinamide, with the chemical formula C₉H₁₂N₂O₂, is an amino acid amide derived from L-tyrosine by the substitution of the carboxylic acid hydroxyl group with an amino group.[1] This modification significantly alters its chemical properties, influencing its potential applications in peptide synthesis and as a pharmacological agent. Understanding its precise molecular structure is paramount, and spectroscopic techniques provide the necessary analytical depth.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for L-Tyrosinamide
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| H-α | ~3.7 | Triplet | 1H |
| H-β | ~2.9, ~2.7 | Doublet of Doublets | 2H |
| Aromatic H | ~7.0 (ortho to -CH₂) | Doublet | 2H |
| Aromatic H | ~6.7 (ortho to -OH) | Doublet | 2H |
Note: These are predicted values and may vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments in L-Tyrosinamide. The presence of the amide carbonyl, aromatic carbons, and aliphatic carbons can be clearly distinguished.
Table 2: Predicted ¹³C NMR Chemical Shifts for L-Tyrosinamide
| Carbon Atom | Chemical Shift (ppm) |
| Carbonyl (C=O) | ~175 |
| Aromatic C-OH | ~155 |
| Aromatic C-CH₂ | ~130 |
| Aromatic CH (ortho to -CH₂) | ~130 |
| Aromatic CH (ortho to -OH) | ~115 |
| α-Carbon | ~56 |
| β-Carbon | ~37 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Experimental Protocol for NMR Spectroscopy
High-quality NMR spectra can be obtained by following a standardized protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of high-purity (>95%) L-Tyrosinamide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K). For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of L-Tyrosinamide is expected to show characteristic absorption bands for its hydroxyl, amino, amide, and aromatic groups.
Table 3: Expected IR Absorption Bands for L-Tyrosinamide
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |
| O-H (Phenol) | 3400-3200 | Strong, Broad | Stretch |
| N-H (Amine & Amide) | 3400-3200 | Strong, Broad | Stretch |
| C-H (Aromatic) | 3100-3000 | Medium | Stretch |
| C-H (Aliphatic) | 3000-2850 | Medium | Stretch |
| C=O (Amide I) | ~1650 | Strong | Stretch |
| N-H (Amide II) | ~1550 | Medium | Bend |
| C=C (Aromatic) | 1600-1450 | Medium | Stretch |
| C-O (Phenol) | ~1250 | Strong | Stretch |
Experimental Protocol for FT-IR Spectroscopy
A common and effective method for obtaining the IR spectrum of a solid sample like L-Tyrosinamide is the Potassium Bromide (KBr) pellet technique.
-
Sample Preparation: Grind a small amount (1-2 mg) of dry L-Tyrosinamide with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
ESI-MS Analysis
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like L-Tyrosinamide. In positive ion mode, the protonated molecule [M+H]⁺ is expected. The exact mass of L-Tyrosinamide is 180.0899 g/mol .
Table 4: Mass Spectrometry Data for L-Tyrosinamide
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 181.0972 | 181.0972[1] |
Fragmentation Pattern
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide structural confirmation. The fragmentation of L-Tyrosinamide is expected to involve the loss of small neutral molecules and cleavage of the amide bond.
Table 5: MS/MS Fragmentation of L-Tyrosinamide ([M+H]⁺ = 181.1)
| Fragment Ion (m/z) | Proposed Loss |
| 164.1 | Loss of NH₃ |
| 136.1 | Loss of the amide group (-CONH₂) and rearrangement |
Note: Observed fragment ions from PubChem CID 151243.[1]
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of L-Tyrosinamide (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.
-
Instrumentation: Introduce the sample into a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. For fragmentation analysis, perform MS/MS on the precursor ion corresponding to [M+H]⁺.
Conclusion
The spectroscopic analysis of L-Tyrosinamide through NMR, IR, and Mass Spectrometry provides a detailed structural fingerprint of the molecule. The combined data from these techniques confirms the presence of all key functional groups and the overall molecular structure. This guide serves as a valuable resource for the unambiguous identification and characterization of L-Tyrosinamide in various scientific and industrial settings.
